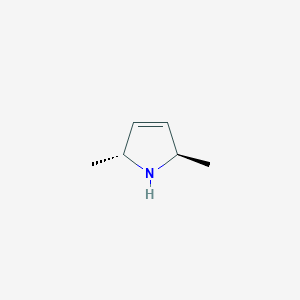

(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole

Description

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole |

InChI |

InChI=1S/C6H11N/c1-5-3-4-6(2)7-5/h3-7H,1-2H3/t5-,6-/m1/s1 |

InChI Key |

TXQDHQBSNAJSHQ-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@@H]1C=C[C@H](N1)C |

Canonical SMILES |

CC1C=CC(N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole typically involves the cyclization of suitable precursors under specific conditions. One common method is the reduction of 2,5-dimethylpyrrole-2,5-dicarboxylate using a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of (2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation is often employed, where the precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, under controlled pressure and temperature conditions.

Chemical Reactions Analysis

Thermal Ring-Opening and Tricyclic Intermediate Formation

The compound participates in solvent-free processes to synthesize serinol pyrrole derivatives:

-

Phase 1 : Reaction with 2,5-hexanedione forms a tricyclic intermediate (compound IV) at 100–200°C under autogenous pressure .

-

Phase 2 : Thermal ring-opening of the tricyclic intermediate yields 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (serinol pyrrole) at 120–160°C (1–12 atm) .

Optimized conditions :

| Parameter | Range |

|---|---|

| Temperature | 120–160°C |

| Pressure | 1–12 atm |

| Reaction Time | 1–500 minutes |

This method minimizes environmental impact by avoiding solvents .

Epoxidation and Regioselective Ring-Opening

The dihydropyrrole system undergoes epoxidation for alkaloid synthesis:

-

Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) forms a chiral epoxide (73% yield) .

-

Ring-opening : Acidic hydrolysis (H₂SO₄/dioxane/water) achieves regioselective cleavage to 3′-deoxy-radicamine-A precursors (80% yield) .

Applications :

Structural and Stereochemical Considerations

The compound’s (2R,5R) configuration governs reactivity:

Scientific Research Applications

(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

Industry: Utilized in the production of advanced materials, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

<sup>a</sup>ClogP values calculated using Biobyte Corp. software .

Key Observations :

- Substituents : Methyl groups in the target compound increase hydrophobicity (ClogP ~1.8) relative to NB-2/NB-64 but less than fully substituted aromatic analogs. The absence of a polar COOH group (unlike NB-2/NB-64) may limit aqueous solubility but enhance membrane permeability.

- Stereochemistry : The R,R configuration induces a specific ring puckering, as seen in analogous chiral ferrocene derivatives , which could influence molecular recognition or crystallization behavior.

Biological Activity

(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole is a chiral compound that belongs to the pyrrolidine class of heterocycles. Its unique structure, characterized by a five-membered nitrogen-containing ring with two methyl substituents, imparts significant biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound based on recent research findings.

The compound's molecular formula is , and it features a stereocenter that contributes to its enantioselective properties. The compound's synthesis often involves various reagents and methodologies that maintain its chiral integrity.

Biological Activity Overview

Research has demonstrated that (2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole exhibits a range of biological activities:

- Antiviral Activity : Derivatives of this compound have shown potential as inhibitors of HIV and other viral infections. The mechanism often involves interaction with viral enzymes or receptors crucial for viral replication.

- Anticancer Properties : Studies have indicated that pyrrole derivatives can act as anticancer agents. For instance, compounds structurally related to (2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole have been evaluated for their ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers .

- Antifungal Activity : Research on related compounds has shown promising antifungal effects against pathogens like Aspergillus fumigatus, with significant increases in survival rates in infected models .

The biological activity of (2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These interactions disrupt essential metabolic pathways in pathogens .

- Molecular Docking Studies : Computational studies have elucidated the binding affinities and interactions between the compound and various biological targets, providing insights into its mechanism of action .

Table 1: Summary of Biological Activities

Detailed Research Insights

- Antiviral Studies : A study highlighted the antiviral potential of certain pyrrole derivatives against HIV. The compounds were shown to interfere with viral entry and replication processes.

- Anticancer Applications : Zhang et al. reported on the design and synthesis of pyrrole analogs targeting LSD1. The study found that these compounds could effectively reduce cancer cell proliferation in vitro .

- Antifungal Efficacy : An investigation into antifungal properties revealed that a derivative of (2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole exhibited low toxicity while significantly enhancing survival rates in mice infected with A. fumigatus at doses as low as 200 mg/kg .

- Molecular Docking Results : Molecular docking studies have shown that synthesized derivatives bind effectively at the active sites of DHFR and enoyl ACP reductase, indicating their potential as therapeutic agents against bacterial infections .

Q & A

Q. What are the optimal synthetic routes for preparing enantiomerically pure (2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole, and how is stereochemical integrity maintained?

Methodological Answer: Enantioselective synthesis can be achieved via base-assisted cyclization of substituted diketones with chiral auxiliaries or catalysts. For example, and describe cyclization reactions using aryl-substituted precursors under basic conditions (e.g., KOH/EtOH), yielding dihydro-pyrrolones with defined stereochemistry. Enantiomeric purity is validated via chiral HPLC or polarimetry, while structural confirmation relies on H/C NMR (e.g., distinct diastereotopic proton splitting in the 2,5-dimethyl groups) and HRMS for molecular weight verification .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) be systematically applied to characterize (2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole derivatives?

Methodological Answer:

- H NMR : Key signals include resonances for the dihydro-pyrrole ring protons (δ 5.5–6.5 ppm for olefinic protons) and methyl groups (δ 1.2–1.5 ppm with coupling patterns indicating stereochemistry) .

- FTIR : Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3400 cm) confirm lactam or enamine tautomers in derivatives .

- HRMS : Exact mass analysis (e.g., [M+H] or [M+Na]) ensures molecular formula consistency, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can density functional theory (DFT) and in-situ FTIR spectroscopy elucidate reaction mechanisms in the synthesis of (2R,5R)-dihydro-pyrrole derivatives?

Methodological Answer: demonstrates the integration of DFT calculations with in-situ FTIR to track intermediates in Paal-Knorr reactions. For example, DFT-optimized transition states reveal nucleophilic addition pathways (e.g., imine/enamine formation), while FTIR spectral clustering (e.g., K-means analysis) identifies transient intermediates like carbinolamines. Kinetic models derived from chemometric analysis of time-resolved FTIR data quantify rate-limiting steps (e.g., cyclization vs. dehydration), enabling mechanistic refinement .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results during structural validation of dihydro-pyrrole derivatives?

Methodological Answer: Discrepancies may arise from dynamic tautomerism or crystal packing effects. For instance, highlights the use of SHELXL for refining high-resolution X-ray structures, while NMR data (e.g., NOESY for spatial proximity) validate solution-phase conformations. If conflicts persist, variable-temperature NMR or solid-state NMR can reconcile differences by probing temperature-dependent tautomeric equilibria or lattice effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.